molecular formula C11H13IO B14058325 1-(4-Ethyl-3-iodophenyl)propan-1-one

1-(4-Ethyl-3-iodophenyl)propan-1-one

Cat. No.: B14058325
M. Wt: 288.12 g/mol
InChI Key: XIHQVDJHGOVPOT-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-iodophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 4-ethyl-3-iodophenyl group. The iodine atom at the 3-position and the ethyl group at the 4-position of the benzene ring confer distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₃IO, with a molecular weight of 304.12 g/mol. The iodine substituent enhances polarizability and reactivity in cross-coupling reactions, while the ethyl group modulates solubility and steric hindrance .

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(4-ethyl-3-iodophenyl)propan-1-one

InChI

InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3

InChI Key

XIHQVDJHGOVPOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CC)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

  • The iodine in 1-(4-Ethyl-3-iodophenyl)propan-1-one enhances its utility in Ullmann or Suzuki couplings due to iodine's superior leaving-group ability compared to chlorine or bromine in analogous compounds (e.g., 1-(4-chlorophenyl)propan-1-one) .
  • Fluorinated derivatives (e.g., 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one) exhibit increased metabolic stability and bioavailability, critical for drug design .

Alkyl and Alkoxy Groups: The ethyl group in 1-(4-Ethyl-3-iodophenyl)propan-1-one improves lipophilicity compared to hydroxylated analogues (e.g., 1-(4-hydroxyphenyl)propan-1-one), which require protection (e.g., TBSCl) for stability .

Heterocyclic Analogues :

  • Thiophene-containing derivatives (e.g., 1-(thiophen-2-yl)propan-1-one) show moderate yields (51–58%) in coupling reactions, reflecting challenges in electron-deficient heterocycle activation .

Iodinated vs. Non-Iodinated Derivatives

  • 1-(4-Ethyl-3-iodophenyl)propan-1-one: Synthesized via Friedel-Crafts acylation of iodinated precursors or direct iodination of propiophenone derivatives. The iodine atom’s bulkiness necessitates optimized reaction conditions to avoid dehalogenation .
  • Halogenated Analogues : Chloro- and bromo-derivatives (e.g., 1-(3-chlorophenyl)propan-1-one) are synthesized via electrophilic aromatic substitution with Cl₂ or Br₂, achieving 60–65% yields .

Protecting Group Strategies

  • Hydroxyphenyl Derivatives : 1-(4-hydroxyphenyl)propan-1-one is often protected with tert-butyldimethylsilyl (TBS) groups to prevent oxidation during subsequent reactions, as seen in the synthesis of 1-(4-((TBS)oxy)phenyl)propan-1-one .

Antimicrobial Activity

  • 1-(2,6-Dihydroxyphenyl)propan-1-one (isolated from Trichoderma longibrachiatum) exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum, attributed to its polyphenolic structure .

Data Tables

Table 1. Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (LogP)
1-(4-Ethyl-3-iodophenyl)propan-1-one 95–98 (estimated) 320 (decomposes) 3.2
1-(4-Chlorophenyl)propan-1-one 45–47 265 2.8
1-(4-Ethylphenyl)-2-methylpropan-1-one 60–62 280 3.5

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